4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group attached to a 2-ethylhexyl chain and an oxoisocrotonic acid moiety, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid typically involves the reaction of 2-ethylhexylamine with an appropriate precursor of oxoisocrotonic acid. One common method includes the condensation reaction between 2-ethylhexylamine and a keto acid derivative under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form. Additionally, the optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced amine derivatives with lower oxidation states.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their functions. Additionally, its ability to undergo various chemical reactions enables it to participate in metabolic processes, influencing cellular activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl 4-aminobenzoate: A compound with a similar 2-ethylhexyl chain but different functional groups.
4-(Dimethylamino)benzoic acid 2-ethylhexyl ester: Shares the 2-ethylhexyl moiety but differs in the amino group substitution.
Uniqueness
4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid is unique due to its specific combination of the 2-ethylhexyl chain and the oxoisocrotonic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6975-33-3 |
---|---|
Molekularformel |
C12H21NO3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
(Z)-4-(2-ethylhexylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H21NO3/c1-3-5-6-10(4-2)9-13-11(14)7-8-12(15)16/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)(H,15,16)/b8-7- |
InChI-Schlüssel |
GKRPTTYZZLGANE-FPLPWBNLSA-N |
Isomerische SMILES |
CCCCC(CC)CNC(=O)/C=C\C(=O)O |
SMILES |
CCCCC(CC)CNC(=O)C=CC(=O)O |
Kanonische SMILES |
CCCCC(CC)CNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.